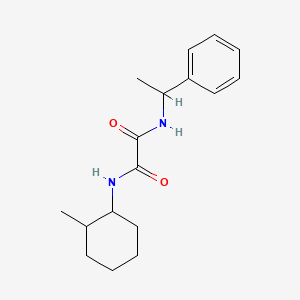![molecular formula C16H22N4O4 B4117000 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide](/img/structure/B4117000.png)
1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide
説明
1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has been found to have a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide is not fully understood, but it is thought to involve the modulation of ion channels, particularly those involved in the regulation of calcium ions. 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been found to selectively inhibit certain types of calcium channels, leading to changes in intracellular calcium levels and downstream signaling pathways. This mechanism of action may underlie many of the biochemical and physiological effects of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been found to have a range of interesting biochemical and physiological effects. In neuronal cells, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been found to modulate the activity of voltage-gated calcium channels, leading to changes in intracellular calcium levels and neurotransmitter release. 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has also been found to inhibit the proliferation of cancer cells, potentially through the induction of apoptosis. In addition, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been found to have anti-inflammatory effects, potentially through the modulation of cytokine production.
実験室実験の利点と制限
One of the main advantages of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide for lab experiments is its selectivity for certain types of ion channels, making it a potentially useful tool for investigating the role of these channels in cellular function. 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide also has a relatively simple synthesis method, making it accessible to a wide range of researchers. However, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide is not without limitations. One major limitation is its potential toxicity, particularly at high concentrations. 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide also has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for research on 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide. One area of interest is the development of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide as a drug lead compound, particularly for the treatment of cancer. Further studies are needed to investigate the potential anti-tumor effects of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide and to optimize its pharmacokinetic properties. Another area of interest is the role of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide in neuronal function, particularly its effects on calcium signaling and neurotransmitter release. Finally, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide may have potential applications in other areas of research, such as immunology and cardiovascular disease, which warrant further investigation.
科学的研究の応用
1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been studied for its potential application in a range of scientific research fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been found to modulate the activity of certain ion channels, making it a potential tool for investigating the role of these channels in neuronal function. In pharmacology, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been studied for its potential use as a drug lead compound, with promising results in preclinical studies. 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has also been studied for its potential application in the treatment of cancer, with preliminary studies suggesting that it may have anti-tumor effects.
特性
IUPAC Name |
1-(5-morpholin-4-yl-2-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c17-16(21)12-3-5-19(6-4-12)15-11-13(1-2-14(15)20(22)23)18-7-9-24-10-8-18/h1-2,11-12H,3-10H2,(H2,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDKJMCFDIEXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Morpholin-4-yl)-2-nitrophenyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,4-dichlorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116943.png)
![2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide](/img/structure/B4116951.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4116958.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-phenylglycinamide](/img/structure/B4116968.png)
![1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone](/img/structure/B4116971.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B4116972.png)
![3-[4-(dimethylamino)phenyl]-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4116976.png)
![N-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4116981.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4116993.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4117010.png)
![N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4117013.png)

![N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate](/img/structure/B4117021.png)
![4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4117029.png)